Methyl (2-hydroxyphenyl)phenylphosphinate
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Overview
Description
Methyl (2-hydroxyphenyl)phenylphosphinate is an organophosphorus compound that features a phosphinate group attached to a phenyl ring and a hydroxyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2-hydroxyphenyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with methyl 2-hydroxybenzoate under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-hydroxyphenyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinates, depending on the specific reaction and conditions employed .
Scientific Research Applications
Methyl (2-hydroxyphenyl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of methyl (2-hydroxyphenyl)phenylphosphinate involves its interaction with molecular targets through its phosphinate group. This interaction can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (2-hydroxyphenyl)phenylphosphinate include:
Phenylphosphinic acid: A simpler analog with similar reactivity.
Methyl phenylphosphinate: Lacks the hydroxyl group but shares the phosphinate structure.
2-Hydroxyphenylphosphinic acid: Contains a hydroxyl group but differs in the overall structure.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a phosphinate group attached to phenyl rings. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
112122-86-8 |
---|---|
Molecular Formula |
C13H13O3P |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
2-[methoxy(phenyl)phosphoryl]phenol |
InChI |
InChI=1S/C13H13O3P/c1-16-17(15,11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10,14H,1H3 |
InChI Key |
UJCAJPANRYSJAE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
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